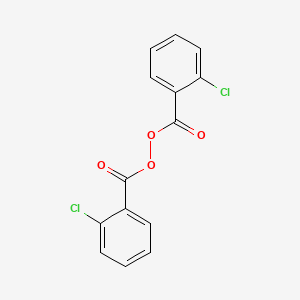
Bis(2-chlorobenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chlorobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H8Cl2O4. It is a white to pale yellow crystalline solid that is used primarily as a polymerization initiator and as an oxidizing agent in various chemical reactions. This compound is known for its ability to decompose and release free radicals, making it valuable in industrial and laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-chlorobenzoyl) peroxide can be synthesized through the reaction of 2-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The general reaction is as follows:
2C7H4ClCOCl+H2O2+2NaOH→(C7H4ClCO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the product. The use of high-purity reagents and solvents, along with precise temperature and pH control, is essential to achieve a high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chlorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Decomposition: It decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates like alkenes and alcohols. The reaction conditions typically involve moderate temperatures and the presence of a solvent.
Decomposition: This reaction can be initiated by heat or light, leading to the formation of free radicals.
Substitution: Reagents such as nucleophiles can react with this compound under mild conditions to replace the peroxide group.
Major Products Formed
Oxidation: The major products include oxidized organic compounds such as epoxides and ketones.
Decomposition: The decomposition products are free radicals, which can further react to form polymers or other organic compounds.
Substitution: The products depend on the nucleophile used but typically include substituted organic compounds.
Scientific Research Applications
Bis(2-chlorobenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization initiator in the production of polymers and resins. It also serves as an oxidizing agent in organic synthesis.
Biology: It is employed in the study of free radical reactions and their effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent and in drug delivery systems is ongoing.
Industry: It is used in the manufacturing of plastics, coatings, and adhesives due to its ability to initiate polymerization reactions.
Mechanism of Action
The primary mechanism of action of bis(2-chlorobenzoyl) peroxide involves the decomposition of the peroxide bond to form free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can react with monomers to form polymers.
Oxidation: The free radicals can oxidize organic substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Bis(2-chlorobenzoyl) peroxide can be compared with other similar organic peroxides, such as benzoyl peroxide and di-tert-butyl peroxide. While all these compounds serve as initiators and oxidizing agents, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl Peroxide: Used as a radical initiator in polymerization and as a cross-linking agent.
This compound stands out due to its specific applications in the synthesis of chlorinated polymers and its unique reactivity profile.
Properties
CAS No. |
3033-73-6 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
(2-chlorobenzoyl) 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
JMYZLRSSLFFUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















